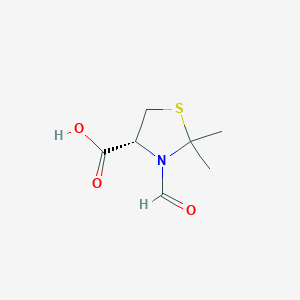
(4R)-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid is an organic compound with a unique structure that includes a thiazolidine ring, a formyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid typically involves the formation of the thiazolidine ring followed by the introduction of the formyl and carboxylic acid groups. One common method involves the reaction of 2,2-dimethylthiazolidine with formic acid under controlled conditions to introduce the formyl group. The carboxylic acid group can be introduced through subsequent oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4R)-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The thiazolidine ring can undergo substitution reactions where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: (4R)-3-carboxy-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid.
Reduction: (4R)-3-hydroxymethyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid.
Substitution: Products depend on the nucleophile used, such as alkylated or acylated thiazolidine derivatives.
Scientific Research Applications
(4R)-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive formyl group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (4R)-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid exerts its effects involves interactions with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The thiazolidine ring can interact with biological membranes, affecting their stability and function.
Comparison with Similar Compounds
Similar Compounds
(4R)-3-formyl-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid: Similar structure but with an oxygen atom in the ring instead of sulfur.
(4R)-3-formyl-2,2-dimethyl-1,3-imidazolidine-4-carboxylic acid: Similar structure but with a nitrogen atom in the ring instead of sulfur.
Uniqueness
(4R)-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of the sulfur atom in the thiazolidine ring, which imparts distinct chemical and biological properties compared to its oxygen and nitrogen analogs. The sulfur atom can participate in unique interactions and reactions, making this compound valuable for specific applications.
Properties
Molecular Formula |
C7H11NO3S |
|---|---|
Molecular Weight |
189.23 g/mol |
IUPAC Name |
(4R)-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C7H11NO3S/c1-7(2)8(4-9)5(3-12-7)6(10)11/h4-5H,3H2,1-2H3,(H,10,11)/t5-/m0/s1 |
InChI Key |
LPVHVQFTYXQKAP-YFKPBYRVSA-N |
Isomeric SMILES |
CC1(N([C@@H](CS1)C(=O)O)C=O)C |
Canonical SMILES |
CC1(N(C(CS1)C(=O)O)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


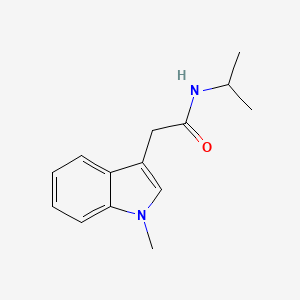

![1H-Isoindole-1,3(2H)-dione, 2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-](/img/structure/B14628049.png)
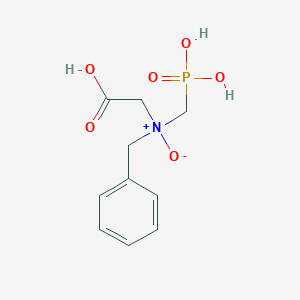
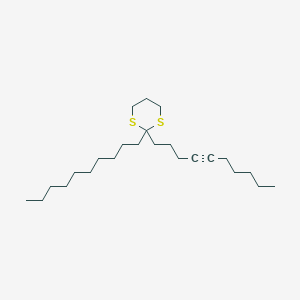
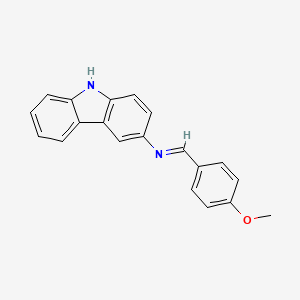
![4,4'-[(3-Methoxyphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14628078.png)


![2,2'-[Dodecane-1,12-diylbis(oxy)]bis(oxane)](/img/structure/B14628091.png)
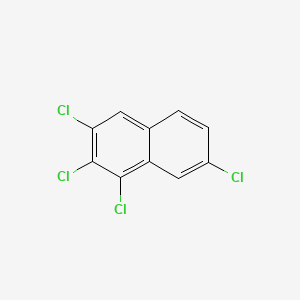
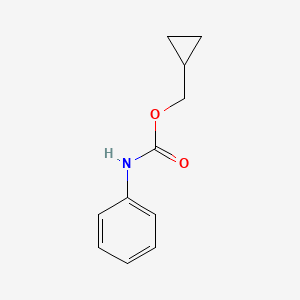
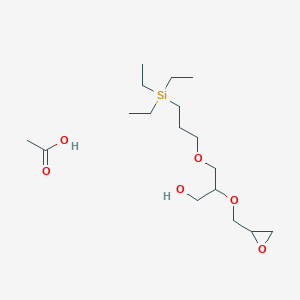
![1H-Benz[f]indazole, 3-phenyl-](/img/structure/B14628129.png)
